5-Cholenic Acid-3β-ol
5-Cholenic Acid-3β-ol
3b-Hydroxy-5-cholenoic acid is a steroid.
, also known as cholenate or cholenic acid, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
, also known as cholenate or cholenic acid, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
5255-17-4
VCID:
VC0105933
InChI:
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula:
C24H38O3
Molecular Weight:
374.6 g/mol
5-Cholenic Acid-3β-ol
CAS No.: 5255-17-4
Reference Standards
VCID: VC0105933
Molecular Formula: C24H38O3
Molecular Weight: 374.6 g/mol
CAS No. | 5255-17-4 |
---|---|
Product Name | 5-Cholenic Acid-3β-ol |
Molecular Formula | C24H38O3 |
Molecular Weight | 374.6 g/mol |
IUPAC Name | (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |
Standard InChIKey | HIAJCGFYHIANNA-QIZZZRFXSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Physical Description | Solid |
Description | 3b-Hydroxy-5-cholenoic acid is a steroid. , also known as cholenate or cholenic acid, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | 3β-Hydroxychol-5-en-24-oic Acid; 3β-Hydroxychol-5-enic Acid; 3β-Hydroxy-5-cholenic Acid; 3β-Hydroxy-Δ5-cholenic Acid; 3β-Hydroxychol-5-en-24-ic Acid; 3β-Hydroxychol-5-enoic Acid; 3β-Hydroxycholenoic Acid; Cholenic Acid; ZINC 04831336; Δ5-3β-Hydroxych |
PubChem Compound | 92997 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume